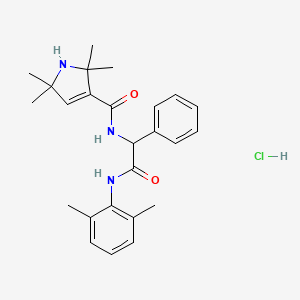

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride

説明

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxamide group, and several substituents that contribute to its chemical properties and reactivity.

特性

CAS番号 |

102132-17-2 |

|---|---|

分子式 |

C25H32ClN3O2 |

分子量 |

442.0 g/mol |

IUPAC名 |

N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H31N3O2.ClH/c1-16-11-10-12-17(2)20(16)26-23(30)21(18-13-8-7-9-14-18)27-22(29)19-15-24(3,4)28-25(19,5)6;/h7-15,21,28H,1-6H3,(H,26,30)(H,27,29);1H |

InChIキー |

JLTCUFWFQQUYAO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)NC(=O)C3=CC(NC3(C)C)(C)C.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxo-1-phenylethyl)-2,2,5,5-tetramethyl-, hydrochloride involves multiple steps. One of the synthetic routes includes the reaction of bis-(p-nitrophenyl) carbonate with N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide in dimethyl sulfoxide at 20°C for 7 hours under an inert atmosphere . This is followed by the reaction with (S)-methyl 2-amino-6-(tert-butoxycarbonylamino)hexanoate in dimethyl sulfoxide at 40°C for 16 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis likely involves similar multi-step processes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

反応の種類

2,5-ジヒドロ-N-(2-((2,6-ジメチルフェニル)アミノ)-2-オキソ-1-フェニルエチル)-2,2,5,5-テトラメチル-1H-ピロール-3-カルボキサミド塩酸塩は、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応は、化合物内の官能基を修飾するために実施することができます。

置換: この化合物は、1つまたは複数の置換基が異なる基に置換される置換反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求核剤が含まれます。反応条件は、温度、溶媒、反応時間など、目的の変換に応じて異なります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化により酸化誘導体が生成される一方、置換反応により様々な置換ピロール誘導体が生成される可能性があります。

科学的研究の応用

化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用することができます。

生物学: 生物学的プロセスを研究するための生物活性分子として可能性があります。

医学: 薬理学的特性と潜在的な治療用途について検討することができます。

工業: 新素材の開発や工業プロセスにおける触媒として使用される可能性があります。

作用機序

2,5-ジヒドロ-N-(2-((2,6-ジメチルフェニル)アミノ)-2-オキソ-1-フェニルエチル)-2,2,5,5-テトラメチル-1H-ピロール-3-カルボキサミド塩酸塩の作用機序は、よく分かっていません。 その化学構造と官能基に応じて、特定の分子標的や経路と相互作用する可能性があります。この化合物がどのように作用するかを解明するためには、さらなる研究が必要です。

類似化合物との比較

類似化合物

1H-ピロール-3-カルボキサミド誘導体: これらの化合物は、ピロール環とカルボキサミド基を共有していますが、置換基が異なります。

2,5-ジヒドロ-N-(2-((2,6-ジメチルフェニル)アミノ)-2-オキソ-1-フェニルエチル)誘導体: これらの化合物は、同様の置換基を持っていますが、コア構造が異なる場合があります。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。